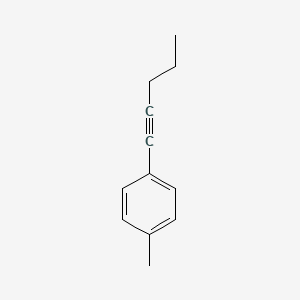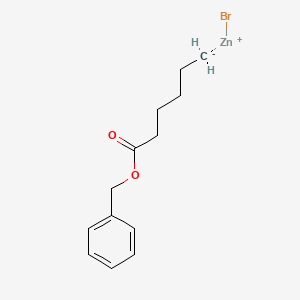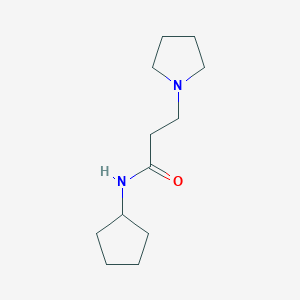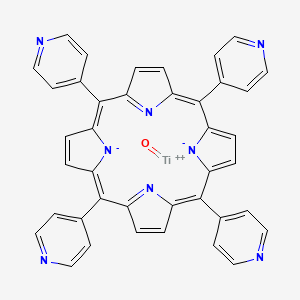
oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide is a complex compound that belongs to the class of porphyrin complexes Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll This particular compound is known for its unique structure, which includes a titanium ion coordinated to a porphyrin ring substituted with pyridyl groups
Méthodes De Préparation
The synthesis of oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrapyridin-4-ylporphyrin, is synthesized through the condensation of pyrrole and pyridine-4-carbaldehyde under acidic conditions.
Metalation: The synthesized porphyrin ligand is then reacted with a titanium precursor, such as titanium tetrachloride, in the presence of a base to form the oxotitanium(2+) complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The resulting complex is purified using chromatographic techniques to obtain the desired product with high purity
Analyse Des Réactions Chimiques
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reduction reactions involve the reduction of the titanium center to a lower oxidation state. Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: The pyridyl groups in the porphyrin ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Complexation: The compound can form complexes with other metal ions or ligands, which can alter its chemical and physical properties
Applications De Recherche Scientifique
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide has a wide range of scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction reactions, due to its ability to facilitate electron transfer processes.
Photodynamic Therapy:
Spectrophotometric Reagent: The compound is used as a spectrophotometric reagent for the determination of trace amounts of hydrogen peroxide in various samples, including water and biological fluids
Material Science: It is used in the development of advanced materials, such as sensors and photovoltaic devices, due to its unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide involves the interaction of the titanium center with various substrates. In catalysis, the titanium center facilitates electron transfer processes, leading to the activation of substrates and the formation of reaction intermediates. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that induce cell damage and apoptosis .
Comparaison Avec Des Composés Similaires
Oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide can be compared with other similar compounds, such as:
Oxovanadium(IV) Porphyrins: These compounds have a vanadium center instead of titanium and exhibit similar catalytic and photodynamic properties.
Iron(III) Porphyrins: Iron porphyrins are well-known for their role in biological systems, such as hemoglobin, and have similar catalytic properties.
Manganese(III) Porphyrins: These compounds are used as catalysts in oxidation reactions and have similar electronic properties to titanium porphyrins
Propriétés
Formule moléculaire |
C40H24N8OTi |
|---|---|
Poids moléculaire |
680.5 g/mol |
Nom IUPAC |
oxotitanium(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.O.Ti/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;/h1-24H;;/q-2;;+2 |
Clé InChI |
GNZXTMFGHRXKDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.O=[Ti+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


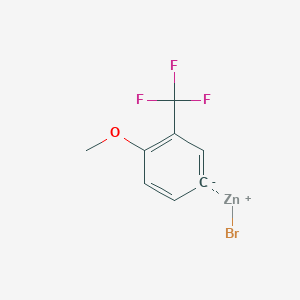
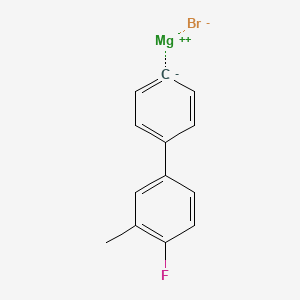
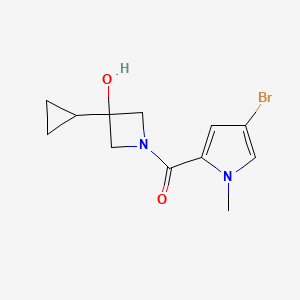
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)
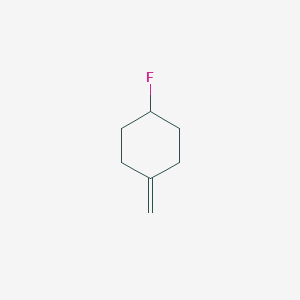
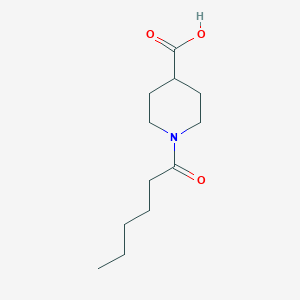
![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)


